molecular formula C8H11BrN2O B1445404 (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol CAS No. 1246362-06-0

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Cat. No.: B1445404
CAS No.: 1246362-06-0
M. Wt: 231.09 g/mol
InChI Key: MHMPNNKNGPHJAE-LURJTMIESA-N
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Description

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, also known as CAS Number 139742-78-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8_8H11_{11}BrN2_2O, with a molar mass of 231.09 g/mol. Its predicted density is approximately 1.548 g/cm³, and it has a boiling point of around 344.3 °C .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyridine-based compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Compound Target Bacteria MIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the bromine substituent on the pyridine ring enhances the compound's ability to interact with bacterial cell membranes or specific intracellular targets, leading to disruption of cellular processes .

Study 1: Antibacterial Activity

A study conducted on various pyridine derivatives, including this compound, revealed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The study reported that the presence of halogen substituents significantly increased antimicrobial activity. The compound's structure was analyzed for structure-activity relationships (SAR), indicating that modifications could lead to enhanced potency against resistant strains .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and showed moderate activity with MIC values ranging from 16.69 to 78.23 µM . This highlights its potential as a dual-action agent against both bacterial and fungal infections.

Properties

IUPAC Name

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-3-2-7(9)4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMPNNKNGPHJAE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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